1-Benzyl-2,4,5-trimethylpiperidin-3-amine
CAS No.: 1315367-84-0
VCID: VC17641968
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Benzyl-2,4,5-trimethylpiperidin-3-amine is a complex organic compound featuring a piperidine ring structure with a benzyl group and three methyl substituents. Its molecular formula and weight are crucial for understanding its chemical properties and applications. This compound is part of a broader class of tertiary amines, which are significant in both organic synthesis and pharmaceutical research. Synthesis and ProductionThe synthesis of 1-Benzyl-2,4,5-trimethylpiperidin-3-amine involves complex organic chemistry techniques. While specific synthesis methods are not detailed in the available sources, it is generally known that such compounds can be produced through multi-step reactions involving the formation of the piperidine ring and subsequent substitution with the benzyl and methyl groups. Industrial production might utilize continuous flow reactors to optimize yield and quality. Related CompoundsSeveral compounds share structural similarities with 1-Benzyl-2,4,5-trimethylpiperidin-3-amine, including:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1315367-84-0 | ||||||||||||
Product Name | 1-Benzyl-2,4,5-trimethylpiperidin-3-amine | ||||||||||||
Molecular Formula | C15H24N2 | ||||||||||||
Molecular Weight | 232.36 g/mol | ||||||||||||
IUPAC Name | 1-benzyl-2,4,5-trimethylpiperidin-3-amine | ||||||||||||
Standard InChI | InChI=1S/C15H24N2/c1-11-9-17(13(3)15(16)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 | ||||||||||||
Standard InChIKey | MCYADVOUXKSBRH-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1CN(C(C(C1C)N)C)CC2=CC=CC=C2 | ||||||||||||
PubChem Compound | 54593756 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume